Benzo[3,4]cyclohepta[1,2-d]imidazole
Description
Benzo[3,4]cyclohepta[1,2-d]imidazole (CAS No. 229-49-2) is a polycyclic heteroaromatic compound featuring a seven-membered cycloheptane ring fused to a benzimidazole core. This unique structure confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
CAS No. |
229-49-2 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C12H8N2/c1-2-6-10-9(4-1)5-3-7-11-12(10)14-8-13-11/h1-8H |
InChI Key |
YLIIJLOMXNLUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C3C2=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[3,4]cyclohepta[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Benzo[3,4]cyclohepta[1,2-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzo[3,4]cyclohepta[1,2-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of Benzo[3,4]cyclohepta[1,2-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Imidazole Derivatives with Anti-Inflammatory Activity
Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives (e.g., compounds 1 and 2 from ) share a fused imidazole core but incorporate furan and naphtho rings instead of a cycloheptane system. Key differences include:
- Compound 1: Inhibits iNOS expression (IC₅₀ = 0.52 μM) via a nitrofuran substituent.
- Compound 2 : Suppresses LPS-induced PGE₂ production (IC₅₀ = 0.047 μM) due to a 4-methoxyphenyl group.
Benzo-Fused Cyclohepta Pyridine Derivatives
lists halogenated analogs like 3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine , which replace the imidazole ring with pyridine and feature bromo/chloro substituents. These modifications likely increase electrophilicity and metabolic stability, making them candidates for pharmaceutical applications (e.g., kinase inhibitors). In contrast, the absence of halogens in Benzo[3,4]cyclohepta[1,2-d]imidazole suggests differences in reactivity and toxicity profiles .
Simplified Benzimidazole Analogs
- 1H-Benzo[d]imidazole (CAS 95-14-7): A simpler two-ring system lacking the cycloheptane moiety. Widely used in corrosion inhibition and as a ligand in coordination chemistry.
- PTCBI (benzimidazole perylene) : A mixture of cis/trans isomers (CAS 79534-91-1) with extended π-conjugation, utilized in organic electronics.
The cycloheptane ring in this compound introduces steric bulk and curvature, which may hinder π-stacking interactions critical in materials science but improve solubility for biological applications .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity (IC₅₀) | Applications | CAS No. |
|---|---|---|---|---|---|
| This compound | Benzoimidazole + cycloheptane | None | Not reported | Research chemical | 229-49-2 |
| Furo[3',2':3,4]naphtho[1,2-d]imidazole | Naphthoimidazole + furan | Nitrofuran, methoxyphenyl | 0.52 μM (iNOS), 0.047 μM (PGE₂) | Anti-inflammatory agents | - |
| Benzo[5,6]cyclohepta[1,2-b]pyridine | Pyridine + cycloheptane | Br, Cl | Not reported | Pharmaceutical intermediate | - |
| 1H-Benzo[d]imidazole | Benzimidazole | None | None | Corrosion inhibitor | 95-14-7 |
Research Findings and Implications
- Substituent Effects : Halogenation in pyridine-based analogs () suggests strategies to enhance stability, whereas electron-donating groups (e.g., methoxy in ) optimize anti-inflammatory activity .
- Synthetic Accessibility : this compound may be synthesized via condensation of 1,2-phenylenediamine with cyclic ketones, akin to methods for simpler benzimidazoles .
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